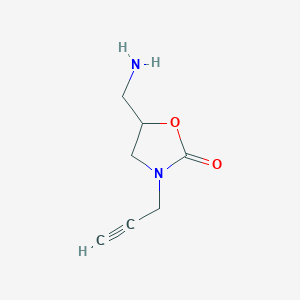![molecular formula C23H45N3O3 B14181111 N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide CAS No. 869961-03-5](/img/structure/B14181111.png)
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is a synthetic organic compound with the molecular formula C23H45N3O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide typically involves a multi-step process. The initial step often includes the formation of intermediate compounds through reactions such as amide bond formation and reductive amination. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amides and derivatives with heptylamino and oxobutyl groups. Examples include:
- N-(4-{[4-(Hexylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
- N-(4-{[4-(Octylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide
Uniqueness
N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
869961-03-5 |
|---|---|
Fórmula molecular |
C23H45N3O3 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
N-[4-[[4-(heptylamino)-4-oxobutyl]amino]-4-oxobutyl]octanamide |
InChI |
InChI=1S/C23H45N3O3/c1-3-5-7-9-11-15-21(27)25-19-14-17-23(29)26-20-13-16-22(28)24-18-12-10-8-6-4-2/h3-20H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |
Clave InChI |
ZZHCZBOIHUBKPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


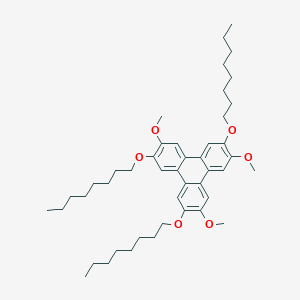
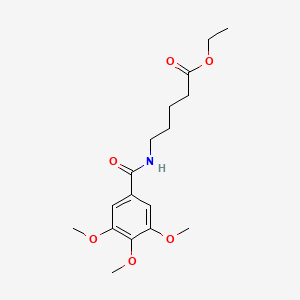

![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)
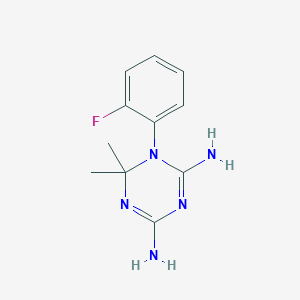
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
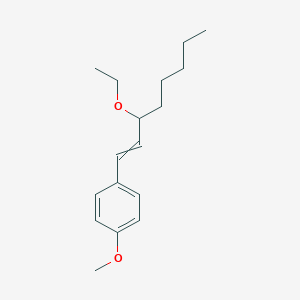
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)
![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
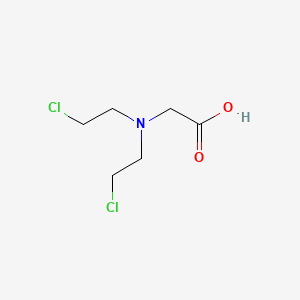
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
